molecular formula C12H23N B14585351 1-Cyclohexylazepane CAS No. 61422-43-3

1-Cyclohexylazepane

Katalognummer: B14585351
CAS-Nummer: 61422-43-3
Molekulargewicht: 181.32 g/mol
InChI-Schlüssel: BZISVHOQPWOIIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexylazepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound features a cyclohexyl group attached to the nitrogen atom of the azepane ring. The structure of this compound is characterized by its unique combination of a saturated cyclohexane ring and an azepane ring, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclohexylazepane can be synthesized through various methods. One common approach involves the reaction of cyclohexylamine with 1,6-dibromohexane under basic conditions to form the azepane ring. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclohexylazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the cyclohexyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.

    Reduction: Cyclohexylamine, cyclohexanol.

    Substitution: N-substituted azepanes, cyclohexyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexylazepane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Cyclohexylazepane involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    Cyclohexylamine: A primary amine with a cyclohexyl group, used in the synthesis of pharmaceuticals and agrochemicals.

    Azepane: The parent compound of the azepane family, featuring a seven-membered nitrogen-containing ring.

    Cyclohexane: A saturated hydrocarbon with a six-membered ring, commonly used as a solvent and chemical intermediate.

Uniqueness of 1-Cyclohexylazepane: this compound stands out due to its unique combination of a cyclohexyl group and an azepane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry. The presence of both a saturated ring and a nitrogen atom allows for diverse chemical reactivity and potential biological activity.

Eigenschaften

CAS-Nummer

61422-43-3

Molekularformel

C12H23N

Molekulargewicht

181.32 g/mol

IUPAC-Name

1-cyclohexylazepane

InChI

InChI=1S/C12H23N/c1-2-7-11-13(10-6-1)12-8-4-3-5-9-12/h12H,1-11H2

InChI-Schlüssel

BZISVHOQPWOIIJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.